An In-depth Technical Guide to the Structural Analysis and Characterization of (2-Methyloxazol-4-YL)methanamine
An In-depth Technical Guide to the Structural Analysis and Characterization of (2-Methyloxazol-4-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis, characterization, and potential biological significance of (2-Methyloxazol-4-YL)methanamine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related analogues and established chemical principles to propose methodologies for its synthesis and characterization.
Chemical Structure and Properties
(2-Methyloxazol-4-YL)methanamine is a heterocyclic amine featuring a 2-methyloxazole core with a methanamine substituent at the 4-position. The oxazole ring is a key pharmacophore in medicinal chemistry, often contributing to the binding affinity and selectivity of drug candidates.
Table 1: Physicochemical Properties of (2-Methyloxazol-4-YL)methanamine
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O | Calculated |
| Molecular Weight | 112.13 g/mol | Calculated |
| CAS Number | 1065073-45-1 | Publicly Available Data[1] |
Proposed Synthesis
A plausible and efficient synthetic route to (2-Methyloxazol-4-YL)methanamine is via the reductive amination of 2-methyloxazole-4-carboxaldehyde. This precursor is accessible through established methods, including large-scale preparations.
Experimental Protocol: Reductive Amination of 2-Methyloxazole-4-carboxaldehyde
Materials:
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2-methyloxazole-4-carboxaldehyde
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Ammonia (or a source thereof, e.g., ammonium acetate)
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Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
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Methanol (or another suitable solvent)
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Acetic acid (catalyst)
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Dichloromethane (for extraction)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
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Dissolve 2-methyloxazole-4-carboxaldehyde (1 equivalent) and ammonium acetate (excess, e.g., 5-10 equivalents) in methanol.
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Add a catalytic amount of acetic acid to the solution to facilitate imine formation.
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Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
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Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5-2 equivalents) portion-wise.
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Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, remove the methanol under reduced pressure.
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Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield (2-Methyloxazol-4-YL)methanamine.
DOT Script for Synthesis Workflow:
Caption: Proposed synthesis workflow for (2-Methyloxazol-4-YL)methanamine.
Structural Characterization
Table 2: Predicted Spectroscopic Data for (2-Methyloxazol-4-YL)methanamine
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the methyl protons on the oxazole ring, the methylene protons of the methanamine group, the oxazole ring proton, and the amine protons. Chemical shifts and coupling constants would be characteristic of the proposed structure. |
| ¹³C NMR | Resonances for the methyl carbon, the methylene carbon, and the three carbons of the oxazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak ([M+H]⁺) consistent with the molecular weight of the compound (m/z = 113.07). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=N and C=C stretching (oxazole ring). |
Experimental Protocol: NMR and Mass Spectrometry Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a sample by dissolving approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Process the data, including Fourier transformation, phase correction, and baseline correction.
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Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
Mass Spectrometry (MS):
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
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Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
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Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
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Confirm that the observed mass-to-charge ratio corresponds to the calculated molecular weight.
Potential Biological Activity and Signaling Pathways
While the biological activity of (2-Methyloxazol-4-YL)methanamine has not been directly reported, a derivative, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, has been identified as a selective inhibitor of monoamine oxidase B (MAO-B). This suggests that (2-Methyloxazol-4-YL)methanamine itself, or its derivatives, could be explored as potential modulators of monoamine oxidase activity.
MAO enzymes are crucial in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.
DOT Script for MAO-B Inhibition Pathway:
Caption: Potential mechanism of action via MAO-B inhibition.
Conclusion
(2-Methyloxazol-4-YL)methanamine is a valuable building block for medicinal chemistry and drug discovery. While direct experimental characterization data is sparse, this guide provides a robust framework for its synthesis and analysis based on established chemical principles and data from closely related compounds. The potential for this scaffold to interact with key biological targets, such as monoamine oxidase B, warrants further investigation and highlights its promise for the development of novel therapeutics. Researchers are encouraged to use the proposed protocols as a starting point for their own investigations into this promising molecule.
